2-(2-Bromo-5-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

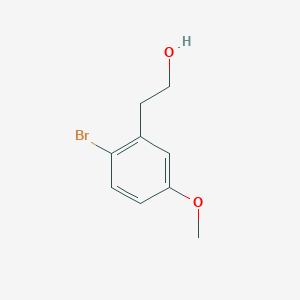

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWURWGRQEAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440775 | |

| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75534-35-9 | |

| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic pathways, and functional context of 2-(2-Bromo-5-methoxyphenyl)ethanol. The information is intended for professionals in chemical research and drug discovery, with a particular focus on its application as a structural component in advanced therapeutic modalities.

Chemical Identity and Properties

This compound is a substituted phenethyl alcohol. It is primarily utilized as a synthetic intermediate or building block in the assembly of more complex molecules.

Identifiers and Molecular Structure

The fundamental identifiers for this compound are summarized below. The structural information provides a basis for understanding its chemical reactivity and application.

Physicochemical Properties

The physical and chemical properties of a compound are critical for planning its use in reactions, purification, and formulation. The data below, largely derived from predictive models, provides key reference points.

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥97% | [1][2][3] |

| Boiling Point | 314.8 ± 27.0 °C (Predicted) | [4] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.73 ± 0.10 (Predicted) | [4] |

| LogP | 1.99250 (Predicted) | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4][1][2] |

| Computational Descriptor | Value | Source |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

| Exact Mass | 229.99424 | [4] |

| Complexity | 130 | [4] |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow: Reduction of a Methyl Ester

The most probable method for synthesizing this compound is via the chemical reduction of its corresponding ester, Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9), which is commercially available and listed as a related substance.[4][5]

High-Level Experimental Protocol

-

Reaction Setup : The starting material, Methyl 2-(2-bromo-5-methoxyphenyl)acetate, is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction : A reducing agent, most commonly Lithium aluminum hydride (LiAlH₄), is carefully added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC).

-

Quenching and Workup : The reaction is cautiously quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to neutralize the excess reducing agent and precipitate aluminum salts.

-

Extraction and Purification : The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is further extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification : The crude this compound can be purified using column chromatography to obtain the final product with high purity.

Biological Context and Applications

Current evidence indicates that this compound does not possess intrinsic biological activity. Instead, its significance lies in its role as a specialized chemical building block for the synthesis of larger, pharmacologically active molecules, particularly within the field of Targeted Protein Degradation (TPD).

Role as a Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This means it serves as a component in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[6]

A PROTAC molecule consists of three key parts:

-

A "warhead" ligand that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits a component of the cell's natural protein disposal system.

-

A chemical linker that connects the two ligands.

Building blocks like this compound are used to construct these linkers or to attach the linker to one of the two ligands, providing the necessary spacing and chemical properties for the PROTAC to function effectively.

Mechanism of Action in Targeted Protein Degradation

The ultimate goal of using a building block like this is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system. The process, illustrated below, forces the cell to tag a harmful protein for destruction.

The PROTAC simultaneously binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin tags to the target protein. The poly-ubiquitinated protein is then recognized and destroyed by the proteasome, effectively removing it from the cell.[7] This therapeutic strategy offers the potential to address protein targets that have been considered "undruggable" by traditional inhibitors.

References

- 1. Methyl 2-(2-bromo-5-methoxyphenyl)acetate|CAS 117565-90-9 [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 117565-90-9|Methyl 2-(2-bromo-5-methoxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 2-(2-Bromo-5-methoxyphenyl)ethanol, a valuable building block in the development of novel pharmaceutical compounds. The synthesis involves a two-step process commencing with the regioselective bromination of 3-methoxyphenylacetic acid, followed by the reduction of the resulting carboxylic acid to the target primary alcohol. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following two-step sequence:

-

Bromination: 3-Methoxyphenylacetic acid undergoes electrophilic aromatic substitution with bromine in acetic acid to yield 2-(2-Bromo-5-methoxyphenyl)acetic acid. The methoxy group directs the incoming bromine to the ortho and para positions, with the ortho position being sterically hindered by the acetic acid side chain, favoring the desired isomer.

-

Reduction: The carboxylic acid functionality of 2-(2-Bromo-5-methoxyphenyl)acetic acid is subsequently reduced to a primary alcohol using a suitable reducing agent, such as a borane complex or a metal hydride, to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. The data for the bromination step is based on analogous reactions reported in the literature, while the data for the reduction step is based on a reported procedure for the specific substrate.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 1. Bromination | Electrophilic Aromatic Substitution | 3-Methoxyphenylacetic acid | Bromine (Br₂) | Acetic Acid | Room Temperature | 1 hour | ~84% | [1] |

| 2. Reduction | Carboxylic Acid Reduction | 2-(2-Bromo-5-methoxyphenyl)acetic acid | Sodium Borohydride (NaBH₄), Iodine (I₂) | Tetrahydrofuran (THF) | 40 °C | Not Specified | 100% | [2] |

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

This protocol is adapted from the bromination of a structurally similar compound, 4-methoxyphenylacetic acid.[1]

Materials:

-

3-Methoxyphenylacetic acid

-

Glacial acetic acid

-

Bromine

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

In a fume hood, dissolve 3-methoxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 30 minutes at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Stir the resulting mixture for 10 minutes.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like xylene.

Step 2: Synthesis of this compound

This protocol is based on the reported reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid.[2]

Materials:

-

2-(2-Bromo-5-methoxyphenyl)acetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Ice bath

-

Heating and stirring apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Bromo-5-methoxyphenyl)acetic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Carefully add sodium borohydride in portions to the stirred solution.

-

Slowly add a solution of iodine in THF to the reaction mixture.

-

After the addition is complete, warm the reaction mixture to 40 °C and stir until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromo-5-methoxyphenyl)ethanol (CAS Number: 75534-35-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-(2-Bromo-5-methoxyphenyl)ethanol, identified by the CAS number 75534-35-9. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide combines reported data with predicted values and outlines general experimental protocols applicable to the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a substituted phenylethanol derivative. Its core structure consists of a benzene ring substituted with bromo, methoxy, and hydroxyethyl groups.

Summary of Physicochemical Data

The following table summarizes the available quantitative data for CAS number 75534-35-9. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 314.8 ± 27.0 °C (Predicted) | [3] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for characterizing similar organic compounds would be employed.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant. For a compound like this compound, the boiling point would typically be determined at reduced pressure to prevent decomposition at high temperatures.

General Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure the pressure.

-

Sample Preparation: A small sample of the purified liquid is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure. The flask is then heated gently.

-

Data Recording: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

-

Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the observed boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Workflow for Boiling Point Determination

Caption: General workflow for the experimental determination of boiling point under reduced pressure.

Signaling Pathways: A General Perspective

There is no specific information in the reviewed literature detailing the interaction of this compound with any biological signaling pathways. However, as a substituted phenylethanol, it shares structural similarities with other compounds known to modulate neuronal signaling. For illustrative purposes, a generalized diagram of a signaling pathway affected by ethanol is presented below. It is crucial to understand that this is a representative example and has not been experimentally verified for CAS number 75534-35-9.

Ethanol is known to interact with various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. One of the key signaling cascades implicated in the cellular response to ethanol involves the cyclic AMP (cAMP) and protein kinase A (PKA) pathway.

Generalized Ethanol-Modulated cAMP-PKA Signaling Pathway

Caption: A simplified diagram of the cAMP-PKA signaling pathway, which can be modulated by ethanol.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted physical properties should be confirmed through experimental validation. The signaling pathway diagram is a generalized representation and is not specific to CAS number 75534-35-9. Researchers should conduct their own thorough investigations before using this compound in any experimental setting.

References

2-(2-Bromo-5-methoxyphenyl)ethanol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanol, including its chemical identity, physical properties, a proposed synthetic route, and its potential relevance in metabolic studies. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

Synonyms

This compound is also known by several other names:

-

2-(2-Bromo-5-methoxyphenyl)ethan-1-ol[2]

-

2-Bromo-5-methoxyphenethyl alcohol[2]

-

Benzeneethanol, 2-bromo-5-methoxy-[2]

-

SCHEMBL6401187[2]

-

DTXSID50440775[2]

-

NCVWURWGRQEAAU-UHFFFAOYSA-N[2]

-

MFCD11110485[2]

-

AKOS014662644[2]

-

DS-4045[2]

-

CS-0099777[2]

-

EN300-1914299[2]

-

A865666[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

| Property | Value | Source |

| Boiling Point | 314.8 ± 27.0 °C (Predicted) | [2] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.73 ± 0.10 (Predicted) | [2] |

| LogP | 1.99250 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 229.99424 | [2] |

| Storage Temperature | Room Temperature (Sealed in dry) | [1][2] |

| Physical Form | Liquid | [1] |

Proposed Synthetic Pathway

A specific, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the available literature. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed pathway starts from the readily available 3-methoxyphenol.

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions and have not been experimentally validated for this specific synthetic sequence. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-Bromo-5-methoxyphenol

This procedure is adapted from a published method for the bromination of 3-methoxyphenol.

-

Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), acetonitrile.

-

Procedure: Dissolve 3-methoxyphenol in acetonitrile and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. Slowly add a solution of N-bromosuccinimide (1 equivalent) in acetonitrile dropwise, maintaining the temperature at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the desired 2-bromo-5-methoxyphenol from its isomer.

Step 2: Synthesis of 2-Bromo-5-methoxybenzoic acid

While a direct carboxylation of the phenol is possible (e.g., via the Kolbe-Schmitt reaction), a more reliable route may involve protection of the phenol, ortho-lithiation and carboxylation, followed by deprotection. Alternatively, oxidation of a corresponding toluene derivative, if available, would be a viable route. A patent for the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid exists and could be adapted.

Step 3: Synthesis of (2-Bromo-5-methoxyphenyl)methanol

This step involves the reduction of the carboxylic acid to a benzyl alcohol.

-

Materials: 2-Bromo-5-methoxybenzoic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

-

Procedure: To a stirred suspension of LiAlH₄ (excess) in anhydrous THF at 0 °C, add a solution of 2-bromo-5-methoxybenzoic acid in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC. Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting solids and wash with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromo-5-methoxyphenyl)methanol.

Step 4: Synthesis of 2-Bromo-5-methoxybenzyl bromide

This step converts the benzyl alcohol to a more reactive benzyl bromide.

-

Materials: (2-Bromo-5-methoxyphenyl)methanol, phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

-

Procedure (using PBr₃): Dissolve (2-Bromo-5-methoxyphenyl)methanol in a suitable anhydrous solvent like diethyl ether and cool to 0 °C. Add PBr₃ (approximately 0.3-0.5 equivalents) dropwise with stirring. After the addition, allow the reaction to proceed at room temperature for several hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Evaporation of the solvent should yield 2-bromo-5-methoxybenzyl bromide.

Step 5: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This reaction extends the carbon chain by one carbon atom.

-

Materials: 2-Bromo-5-methoxybenzyl bromide, sodium cyanide (NaCN), ethanol.

-

Procedure: In a round-bottom flask, dissolve 2-bromo-5-methoxybenzyl bromide in ethanol. Add a solution of sodium cyanide in ethanol and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(2-Bromo-5-methoxyphenyl)acetonitrile.

Step 6: Synthesis of this compound

The final step involves the hydrolysis of the nitrile to a carboxylic acid followed by reduction, or a direct reduction of the nitrile to the amine followed by diazotization and hydrolysis (not detailed here). A more direct approach is the reduction of the corresponding ester. Assuming hydrolysis of the nitrile to the carboxylic acid (2-(2-Bromo-5-methoxyphenyl)acetic acid) followed by esterification and then reduction:

-

Materials: 2-(2-Bromo-5-methoxyphenyl)acetonitrile, sulfuric acid, water, ethanol, lithium aluminum hydride, THF.

-

Procedure:

-

Hydrolysis: Heat the nitrile with aqueous sulfuric acid to hydrolyze it to 2-(2-Bromo-5-methoxyphenyl)acetic acid.

-

Esterification: React the resulting carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification) to obtain ethyl 2-(2-bromo-5-methoxyphenyl)acetate.

-

Reduction: Reduce the ester with LiAlH₄ in THF, similar to the procedure in Step 3, to yield the final product, this compound.

-

Biological Relevance

While this compound is primarily available as a research chemical, related structures have appeared in metabolic studies of psychoactive compounds. For instance, the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug, in human, monkey, and rabbit hepatocytes has been shown to produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol. This suggests that phenylethanol derivatives with bromo and methoxy substitutions can be products of xenobiotic metabolism. The specific isomer, this compound, could potentially be a metabolite of other, yet to be studied, compounds or a useful standard in such metabolic investigations.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

This technical guide provides a summary of the available information on this compound. The proposed synthetic pathway offers a logical approach for its preparation, which may be valuable for researchers requiring this compound for their studies.

References

A Technical Guide to the Potential Reactivity of 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-5-methoxyphenyl)ethanol is a bifunctional organic compound featuring a primary alcohol and an aryl bromide moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the aryl bromide, while the primary alcohol offers a site for various transformations. This technical guide provides an in-depth analysis of the potential reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.

Core Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the aryl bromide and the primary alcohol.

-

Aryl Bromide: The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group at the 5-position is electron-donating, which can influence the rate and efficiency of these coupling reactions.

-

Primary Alcohol: The hydroxyl group (-OH) of the ethanol side chain is a versatile functional handle. It can be oxidized to form an aldehyde or a carboxylic acid, and it can undergo nucleophilic substitution to form ethers and esters.

The logical relationship of these reactive sites is depicted below.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid.[1][2][3] This reaction is widely used in the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

| Catalyst System | Base | Solvent | Coupling Partner | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [4] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Methylphenylboronic acid | High | [5] |

| Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | Phenylboronic acid | Good | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide.[3][4]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-aryl-5-methoxyphenyl)ethanol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, catalyzed by a palladium complex.[7][8] This reaction is a cornerstone for the synthesis of arylamines.

Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Bromides

| Catalyst System | Base | Solvent | Amine | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | Morpholine | 100 | High | [7] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | Aniline | 110 | High | [9] |

| Pd/NHC | t-BuOK | Toluene | Morpholine | 85 | Good | [10] |

Experimental Protocol: Buchwald-Hartwig Amination (General)

The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide.[7][9]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactions of the Primary Alcohol

The primary alcohol functional group is a versatile site for various chemical transformations.

Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Quantitative Data for Oxidation of Related Alcohols

| Oxidizing Agent | Product | Yield (%) | Reference |

| Pyridinium chlorochromate (PCC) | Aldehyde | 95 | [11] |

| CrO₃, H₂SO₄ | Carboxylic Acid | 82 | [12] |

| TEMPO/HBr/H₂O₂ | Aldehyde | High | [13] |

Experimental Protocol: Oxidation to Aldehyde (PCC)

This protocol describes a typical oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[11]

-

Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Follow the reaction's progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Etherification

The hydroxyl group can be converted to an ether, most commonly through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[11][14]

Quantitative Data for Williamson Ether Synthesis of Related Alcohols

| Base | Alkyl Halide | Solvent | Yield (%) | Reference |

| NaH | CH₃I | THF | Good | [11] |

| Ag₂O | CH₃I | N/A | 85 | [14] |

Experimental Protocol: Williamson Ether Synthesis (General)

The following is a general procedure for the Williamson ether synthesis.[11]

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Alcohol Addition: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes.

-

Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 equiv) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Workup: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude ether by column chromatography.

Esterification

Esterification of the primary alcohol can be achieved through several methods, including reaction with a carboxylic acid (Fischer esterification), an acid anhydride, or an acyl chloride.

Quantitative Data for Esterification of Alcohols

| Method | Acylating Agent | Catalyst/Base | Yield (%) | Reference |

| Fischer Esterification | Cinnamic Acid | Lipozyme TLIM | 86 | |

| Acyl Chloride | Ethanoyl chloride | None (vigorous) | Good | |

| Acid Anhydride | Ethanoic anhydride | Gentle warming | Good |

Experimental Protocol: Esterification with an Acyl Chloride (General)

This method is generally high-yielding and proceeds under mild conditions.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base such as triethylamine (TEA, 1.2 equiv).

-

Acyl Chloride Addition: Cool the solution to 0°C and slowly add the acyl chloride (1.1 equiv) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the resulting ester by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with two distinct and reactive functional groups. The aryl bromide allows for the construction of complex carbon skeletons and the introduction of nitrogen-containing substituents through well-established palladium-catalyzed cross-coupling reactions. The primary alcohol provides a handle for a variety of functional group interconversions, including oxidation, etherification, and esterification. The protocols and data presented in this guide offer a comprehensive overview of its potential reactivity, providing a solid foundation for its application in diverse synthetic endeavors. Researchers and drug development professionals can leverage this understanding to design and execute efficient synthetic routes towards novel and valuable molecules.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.11 Preparing Ethers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 13. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]

- 14. jmcct.com [jmcct.com]

Spectroscopic Data Overview of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Bromo-5-methoxyphenyl)ethanol. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted and typical spectroscopic values based on its chemical structure and data from analogous compounds. These data are crucial for the characterization and quality control of this compound in research and development settings.

Molecular Structure

Chemical Formula: C₉H₁₁BrO₂ Molecular Weight: 231.09 g/mol CAS Number: 75534-35-9

The structure of this compound consists of a benzene ring substituted with a bromo group at position 2, a methoxy group at position 5, and an ethanol group at position 1. This substitution pattern dictates the expected signals in various spectroscopic analyses.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques used to characterize this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H (H6) |

| ~6.85 | d | 1H | Ar-H (H3) |

| ~6.70 | dd | 1H | Ar-H (H4) |

| ~3.85 | t | 2H | -CH₂-OH |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.95 | t | 2H | Ar-CH₂- |

| ~1.50 | t (broad) | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | Ar-C (C5) |

| ~140.0 | Ar-C (C1) |

| ~133.0 | Ar-C (C6) |

| ~115.5 | Ar-C (C4) |

| ~114.0 | Ar-C (C3) |

| ~112.0 | Ar-C (C2) |

| ~61.5 | -CH₂-OH |

| ~55.5 | -OCH₃ |

| ~39.0 | Ar-CH₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1590, 1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1040 | Strong | C-O Stretch (Primary Alcohol) |

| ~550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 230/232 | ~20/20 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 200/202 | ~100/100 | [M - CH₂OH]⁺ (Loss of hydroxymethyl group) |

| 121 | ~80 | [M - Br - CH₂OH]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The CDCl₃ solvent peak at 77.16 ppm can be used as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean plates before running the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Detect the mass-to-charge ratio (m/z) of the resulting fragments using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide for Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature survey on 2-(2-bromo-5-methoxyphenyl)ethanol, a chemical building block of significant interest in the field of targeted protein degradation. The document details its chemical properties, plausible synthetic routes, and its primary application as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of precursors and the subsequent evaluation of PROTACs are provided, along with a discussion of the underlying mechanism of action. Quantitative data from representative PROTAC studies are summarized to illustrate key evaluation metrics. This guide serves as a valuable resource for researchers engaged in the design and development of novel protein degraders.

Introduction

This compound is a substituted phenylethanol derivative that has gained prominence as a versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its chemical structure offers functionalities that are amenable to the construction of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful therapeutic modality for targeting proteins previously considered "undruggable".

This guide will provide an in-depth overview of the synthesis, properties, and, most importantly, the application of this compound in the development of PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 75534-35-9 |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents |

| Reactivity | The primary alcohol offers a reactive site for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The aryl bromide can participate in cross-coupling reactions. |

Synthesis of this compound

Synthesis of the Precursor: 2-(2-Bromo-5-methoxyphenyl)acetic acid

The synthesis of the carboxylic acid precursor can be achieved through methods analogous to the synthesis of similar substituted phenylacetic acids. A representative protocol is provided below.

Experimental Protocol: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid

-

Materials: 2-Bromo-5-methoxybenzaldehyde, trimethylsulfonium iodide, sodium hydride, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add trimethylsulfonium iodide (1.2 eq) portionwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

-

The crude epoxide is then subjected to rearrangement to the corresponding aldehyde, followed by oxidation to the carboxylic acid using standard procedures (e.g., Pinnick oxidation with sodium chlorite).

-

Alternatively, direct conversion of the aldehyde to the acid can be achieved.

-

-

Purification: The final product can be purified by recrystallization or column chromatography.

Reduction to this compound

The synthesized carboxylic acid can then be reduced to the target primary alcohol.

Experimental Protocol: Reduction of 2-(2-Bromo-5-methoxyphenyl)acetic acid

-

Materials: 2-(2-Bromo-5-methoxyphenyl)acetic acid, lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid, sodium sulfate.

-

Procedure:

-

To a stirred solution of 2-(2-bromo-5-methoxyphenyl)acetic acid (1.0 eq) in anhydrous THF at 0 °C, add a solution of LAH (1.5 eq) or BH₃·THF (2.0 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Filter the solid precipitate and wash thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of PROTACs

The primary utility of this compound lies in its role as a linker or a component of a linker in the synthesis of PROTACs. The alcohol functionality can be readily converted into a leaving group (e.g., a tosylate or mesylate) or an azide for subsequent conjugation to a warhead (a ligand for the protein of interest) or an E3 ligase ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead and the E3 ligase ligand, followed by their conjugation via a linker. The following diagram illustrates a generalized workflow for PROTAC synthesis where a building block like this compound could be incorporated into the linker.

Caption: Generalized workflow for PROTAC synthesis.

Biological Evaluation of PROTACs

Once a PROTAC is synthesized, a series of biological assays are performed to evaluate its efficacy and mechanism of action.

Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Technical Guide: Safety and Handling of 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(2-Bromo-5-methoxyphenyl)ethanol (CAS No. 75534-35-9). The information is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a substituted phenylethanol derivative. Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 75534-35-9 |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Appearance | Liquid |

| Boiling Point | 314.8 ± 27.0 °C (Predicted)[1] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | Room Temperature, sealed in a dry place[1][2][3] |

Safety and Hazard Information

It is imperative to handle this compound with appropriate caution. The following table summarizes its known hazards.

| Hazard Category | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2][4] |

Signal Word: Warning[2]

Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of handling, from procurement to disposal.

Caption: Safe handling workflow for this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate vapors, mists, or aerosols.[4]

-

Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, consider an impervious apron or suit.[4] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] |

Accidental Release and Disposal

Accidental Release Measures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Personal Precautions: Wear appropriate PPE as described in Section 3.2.[4]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Waste must be handled as hazardous waste.[7]

Experimental Protocols and Potential Applications

While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published, it is structurally related to compounds used as intermediates in medicinal chemistry. The bromo- and methoxy-substituted phenyl ring is a common feature in molecules with a range of biological activities.

General Synthetic Workflow

This compound is likely synthesized from a corresponding substituted phenylacetic acid or a related derivative. A general, hypothetical workflow for its preparation via reduction is presented below.

Caption: Hypothetical synthetic workflow for the preparation of the title compound.

Potential in Drug Development

As a substituted phenylethanol, this compound can serve as a building block in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional molecular complexity. The methoxy-phenyl group is a common pharmacophore in various drug classes. There is evidence of related bromo- and methoxy-substituted compounds possessing antimicrobial and anticancer potential.[8]

Toxicological and Ecological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 75534-35-9 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Bromination - Wordpress [reagents.acsgcipr.org]

- 6. (S)-(-)-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]

- 8. 75534-35-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-(2-Bromo-5-methoxyphenyl)ethanol, a key aromatic building block with potential applications in medicinal chemistry and materials science. This document collates and analyzes available spectroscopic and structural data to offer a detailed understanding of this compound's chemical characteristics. While experimental data for the title compound is limited, this guide leverages data from closely related analogs and predictive models to provide a robust analytical framework.

Chemical Identity and Properties

This compound is a substituted phenylethanol derivative. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 75534-35-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 231.09 g/mol | [1][2][3] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)CCO | [1] |

| InChI Key | NCVWURWGRQEAAU-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 314.8 ± 27.0 °C | [1] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.73 ± 0.10 | [1] |

Molecular Structure and Bonding

The molecular structure of this compound consists of a disubstituted benzene ring attached to an ethanol side chain. The key structural features include:

-

Aromatic Ring: A phenyl group substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The substitution pattern influences the electron density distribution within the ring and the overall polarity of the molecule.

-

Ethanol Side Chain: A -CH₂CH₂OH group attached to the benzene ring. The hydroxyl group is a key functional group that can participate in hydrogen bonding and various chemical reactions.

-

Intramolecular Interactions: The spatial arrangement of the substituents may allow for weak intramolecular interactions, which could influence the molecule's conformation.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted and Comparative)

Due to a lack of published experimental spectra for this compound, this section presents predicted data and comparative analyses with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The data for the closely related compound, 2-bromo-5-methoxyphenyl methanesulfonate, provides a valuable reference.[4]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | 2-bromo-5-methoxyphenyl methanesulfonate[4] |

| Ar-H (d) | ~7.4 | 7.49 (d, J=8.12 Hz) |

| Ar-H (d) | ~6.9 | 7.02 (d, J=2.82 Hz) |

| Ar-H (dd) | ~6.7 | 6.77 (dd, J=2.84, 2.84 Hz) |

| -OCH₃ (s) | ~3.8 | 3.81 (s) |

| -CH₂-Ar (t) | ~2.9 | - |

| -CH₂-OH (t) | ~3.9 | - |

| -OH (s, broad) | Variable | - |

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | 2-bromo-5-methoxyphenyl methanesulfonate[4] |

| C-O (Ar) | ~159 | 159.90 |

| C-Br (Ar) | ~112 | 110.08 |

| C-H (Ar) | ~115, 117, 133 | 114.98, 105.82, 133.75 |

| C-C (Ar) | ~140 | 146.95 |

| -OCH₃ | ~55 | 55.87 |

| -CH₂-Ar | ~39 | - |

| -CH₂-OH | ~61 | - |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3600-3200 (broad) | Alcohol, hydrogen-bonded |

| C-H stretch (aromatic) | 3100-3000 | Aromatic ring |

| C-H stretch (aliphatic) | 3000-2850 | -CH₂- groups |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring |

| C-O stretch (alcohol) | 1260-1000 | Primary alcohol |

| C-O stretch (ether) | 1275-1200 (asym), 1075-1020 (sym) | Aryl alkyl ether |

| C-Br stretch | 680-515 | Bromoalkane |

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[5][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment | Description |

| 230/232 | [M]⁺ | Molecular ion peak (isotopic pattern for Br) |

| 212/214 | [M - H₂O]⁺ | Loss of water |

| 199/201 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 121 | [M - Br - C₂H₄O]⁺ | Loss of bromine and ethylene oxide fragment |

The presence of bromine would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7] The most common fragmentation pathways for alcohols are alpha-cleavage and dehydration.[7][8][9][10][11]

Synthesis Protocols

Proposed Synthesis from 2-Bromo-5-methoxybenzaldehyde

A likely two-step synthesis would start from 2-bromo-5-methoxybenzaldehyde.

Step 1: Grignard Reaction 2-Bromo-5-methoxybenzaldehyde can react with a methylmagnesium halide (Grignard reagent) to form the corresponding secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethanol.

Step 2: Reduction Subsequent reduction of the benzylic alcohol is not straightforward. A more plausible route involves the conversion of the aldehyde to a two-carbon chain followed by reduction.

Proposed Synthesis via Reduction of an Ester or Acid

A more direct route would involve the reduction of a derivative of 2-bromo-5-methoxyphenylacetic acid.

Step 1: Synthesis of 2-Bromo-5-methoxyphenylacetic acid This can be synthesized from 2-bromo-5-methoxyaniline via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.

Step 2: Reduction The carboxylic acid or its corresponding ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 75534-35-9 [sigmaaldrich.cn]

- 3. calpaclab.com [calpaclab.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Ethanol, 2-bromo- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel derivatives from the versatile building block, 2-(2-bromo-5-methoxyphenyl)ethanol. This commercially available starting material offers two key points for chemical modification: the aryl bromide for cross-coupling reactions and the primary alcohol for oxidation or substitution. The strategic derivatization of this scaffold can lead to the generation of diverse chemical libraries for screening in drug discovery programs, particularly in the pursuit of kinase inhibitors.

Introduction to Therapeutic Potential

The 2-substituted-5-methoxyphenyl motif is a privileged scaffold in medicinal chemistry. Its derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Key signaling pathways that are often targeted in oncology drug discovery include the PI3K/AKT/mTOR and MAPK/ERK pathways. The derivatization of this compound provides an avenue to synthesize novel compounds that can potentially modulate these pathways and exhibit therapeutic effects.

General Synthetic Strategy

The synthetic strategy for generating a library of novel derivatives from this compound is outlined below. The workflow allows for diversification at both the aromatic ring and the ethyl-alcohol side chain.

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-(2-aryl-5-methoxyphenyl)ethanol derivatives.

Reaction Scheme:

Materials:

| Reagent/Material | Purity | Supplier |

| This compound | 97% | Commercially Available |

| Arylboronic Acid | Varies | Commercially Available |

| Pd(PPh₃)₄ | 99% | Commercially Available |

| K₂CO₃ | ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Deionized Water | - | Laboratory Supply |

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation (Representative Examples):

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-(2-Phenyl-5-methoxyphenyl)ethanol | 85 |

| 4-Fluorophenylboronic acid | 2-(2-(4-Fluorophenyl)-5-methoxyphenyl)ethanol | 82 |

| Pyridin-3-ylboronic acid | 2-(5-Methoxy-2-(pyridin-3-yl)phenyl)ethanol | 75 |

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the synthesis of 2-(2-amino-5-methoxyphenyl)ethanol derivatives.

Reaction Scheme:

Materials:

| Reagent/Material | Purity | Supplier |

| This compound | 97% | Commercially Available |

| Amine (Primary or Secondary) | Varies | Commercially Available |

| Pd₂(dba)₃ | 97% | Commercially Available |

| XPhos | ≥98% | Commercially Available |

| NaOtBu | 97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation (Representative Examples):

| Amine | Product | Yield (%) |

| Morpholine | 2-(5-Methoxy-2-morpholinophenyl)ethanol | 91 |

| Aniline | 2-(5-Methoxy-2-(phenylamino)phenyl)ethanol | 78 |

| Benzylamine | 2-(2-(Benzylamino)-5-methoxyphenyl)ethanol | 85 |

Protocol 3: Oxidation of the Primary Alcohol

This protocol describes the conversion of this compound to the corresponding aldehyde.

Reaction Scheme:

Materials:

| Reagent/Material | Purity | Supplier |

| This compound | 97% | Commercially Available |

| Pyridinium chlorochromate (PCC) | 98% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Silica Gel | - | Laboratory Supply |

Procedure:

-

To a round-bottom flask, add a suspension of PCC (1.5 mmol, 1.5 equiv.) in anhydrous DCM (10 mL).

-

Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) dropwise to the PCC suspension at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Presentation:

| Product | Yield (%) |

| 2-(2-Bromo-5-methoxyphenyl)acetaldehyde | ~90 (crude) |

Potential Biological Targets and Signaling Pathways

Derivatives synthesized from this compound are promising candidates for targeting protein kinases involved in cancer cell proliferation and survival. The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are two major cascades that are frequently hyperactivated in various cancers.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

MAPK/ERK Signaling Pathway

This pathway is a key regulator of cell division, differentiation, and apoptosis.

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the synthesis of a diverse library of novel compounds from this compound. The potential for these derivatives to act as kinase inhibitors makes this a promising area of research for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the full chemical space accessible from this versatile starting material.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(2-Bromo-5-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2-Bromo-5-methoxyphenyl)ethanol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of biaryl ethanol derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or its ester) with an organohalide in the presence of a base. The use of this compound as the organohalide partner allows for the introduction of a (2-hydroxyethyl)-4-methoxyphenyl moiety to various aromatic and heteroaromatic systems. The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids make this a highly attractive synthetic strategy.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Data Presentation

While specific quantitative data for the Suzuki cross-coupling of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and expected yields based on reactions with analogous ortho-substituted bromoanilines and other bromomethoxybenzene derivatives.[1] These parameters provide a solid foundation for the optimization of specific coupling reactions.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12-18 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | 75-85 |

| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 70-80 |

| 5 | 2-Thiopheneboronic acid | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 18 | 85-95 |

Experimental Protocols

The following are generalized protocols for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos or XPhos (2-6 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed water

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ethanol product.

Protocol 2: Procedure using a Pre-formed Palladium Catalyst (e.g., Pd(PPh₃)₄)

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

-

Solvent mixture (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitoring and Work-up: Follow the same procedures as outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction